molecular formula C10H20O2 B1345483 3,7-Dimethyloctanoic acid CAS No. 5698-27-1

3,7-Dimethyloctanoic acid

Cat. No.: B1345483
CAS No.: 5698-27-1
M. Wt: 172.26 g/mol
InChI Key: DGGBNSXAFVNQJU-UHFFFAOYSA-N
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Description

3,7-Dimethyloctanoic acid is an organic compound with the molecular formula C10H20O2 It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the octanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloctanoic acid typically involves the alkylation of octanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where octanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds. This method ensures high yield and purity, making it suitable for large-scale manufacturing. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups in this compound can participate in substitution reactions, where halogenating agents like thionyl chloride can replace hydrogen atoms with halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,7-Dimethyloctanoic acid has found applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to influence metabolic processes, such as fatty acid oxidation and energy production. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Octanoic acid: A straight-chain fatty acid with similar carbon length but without methyl substitutions.

    3,7-Dimethyldecanoic acid: A longer-chain fatty acid with additional methyl groups.

    2,6-Dimethyloctanoic acid: A branched-chain fatty acid with methyl groups at different positions.

Uniqueness: 3,7-Dimethyloctanoic acid is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3,7-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O2/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGBNSXAFVNQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863599
Record name Octanoic acid, 3,7-dimethyl-
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5698-27-1
Record name 3,7-Dimethyloctanoic acid
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Record name Octanoic acid, 3,7-dimethyl-
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Record name 3,7-Dimethyloctanoic acid
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Record name Octanoic acid, 3,7-dimethyl-
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Record name Octanoic acid, 3,7-dimethyl-
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Record name 3,7-dimethyloctanoic acid
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Synthesis routes and methods

Procedure details

3,7-dimethyloctanoic acid was dissolved in thionyl chloride (10 ml) and treated in water bath for 3 hours to distill off excess thionyl chloride. Ethanol (30 ml) was added to chloride of 3,7-dimethyloctanoic acid and refluxed in water bath for 2 hours. After cooling, the reaction mixture was added to 1N HCl (80 ml) to be acidic and distributed with EtOAc. The distributed liquid was purified with column chromatography (developing solvent: C6H14-EtOAc (3:1)) after concentration, and the 3,7-dimethyloctanoic acid ethyl ester shown in the following was isolated. 3,7-dimethyloctanoic acid was obtained by contact reduction of geranic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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